1H-Tetrazole-5-carboxylic acid
Overview
Description
1H-Tetrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is often used as a bioisosteric replacement for carboxylic acids in medicinal chemistry . It is a crystalline light yellow powder that is odorless and has a melting point of 155–157°C .
Mechanism of Action
Target of Action
1H-Tetrazole-5-carboxylic acid is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety .
Mode of Action
The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group . This allows the compound to interact with its targets in a similar way to carboxylic acids, but with increased metabolic stability . The tetrazole and carboxylate anions give rise to electrostatic potentials that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs .
Biochemical Pathways
Tetrazoles in general have been found to exhibit potential biological activity due to their ability to act as acids and bases, and also due to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .
Pharmacokinetics
It is known that the tetrazole moiety is metabolically more stable than the carboxylic acid group . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .
Result of Action
This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, tetrazoles are stable over a wide pH range and they are also stable to various oxidizing and reducing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .
Biochemical Analysis
Biochemical Properties
1H-Tetrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group . This compound exhibits potential biological activity because of its ability to act as acids and bases .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .
Transport and Distribution
The increase in lipophilicity could account for the higher membrane permeability seen with tetrazole bioisosteres .
Subcellular Localization
Its ability to interact with various biomolecules suggests that it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction typically occurs in water or other solvents like acetonitrile under moderate conditions . Another method involves the use of ammonium halides as additives in dipolar aprotic solvents .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis and heterogeneous catalysts has also been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It reacts readily with acidic materials and strong oxidizers, such as acidic chlorides and anhydrides, to liberate corrosive and toxic gases . It also reacts with active metals to form new compounds that can be explosive .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium azide, zinc salts, and ammonium halides . These reactions often occur under mild to moderate conditions, with solvents like water, acetonitrile, and dipolar aprotic solvents .
Major Products: The major products formed from these reactions include various substituted tetrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1H-Tetrazole-5-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry . In biology, it is employed in DNA synthesis due to its ability to stabilize negative charges . In medicine, it serves as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and activity of pharmaceutical compounds . Additionally, it finds use in the industry as a precursor for the production of explosives and corrosion inhibitors .
Comparison with Similar Compounds
- 5-Substituted 1H-tetrazoles
- 1,5-Disubstituted 1H-tetrazoles
- Carboxylic acids
- Cis amides
Conclusion
1H-Tetrazole-5-carboxylic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial production.
Properties
IUPAC Name |
2H-tetrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNZBNHVVQIRTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331383 | |
Record name | 2H-tetrazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75773-99-8 | |
Record name | 2H-tetrazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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